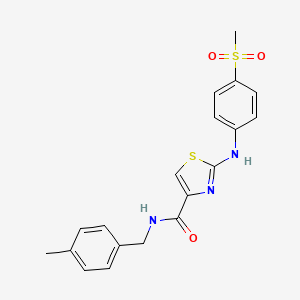

N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-3-5-14(6-4-13)11-20-18(23)17-12-26-19(22-17)21-15-7-9-16(10-8-15)27(2,24)25/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMMBHDRRHUNEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using appropriate carboxylic acid derivatives and amines.

Attachment of the Methylsulfonylphenyl Group: This step involves the reaction of the thiazole derivative with a methylsulfonylphenyl amine under suitable conditions.

Final Coupling with 4-Methylbenzyl Group: The final step involves the coupling of the intermediate with 4-methylbenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Antineoplastic Agent

- MP-A08 has been identified as an effective antineoplastic agent, primarily due to its ability to inhibit sphingosine kinase (SK1 and SK2). This inhibition is crucial in cancer therapy as it can induce apoptosis and inhibit angiogenesis, which are vital processes in tumor growth and metastasis .

2. Inhibition of Cyclooxygenase-2 (COX-2)

- The compound exhibits significant inhibitory activity against COX-2, an enzyme that plays a critical role in inflammation and pain pathways. This makes it a candidate for developing anti-inflammatory drugs .

3. Apoptosis Induction

- MP-A08 acts as an apoptosis inducer, promoting programmed cell death in cancer cells. This property is essential for the development of therapies targeting resistant cancer phenotypes .

4. Angiogenesis Inhibition

- By inhibiting angiogenesis, MP-A08 can prevent the formation of new blood vessels that supply nutrients to tumors, thereby limiting their growth .

Case Study 1: Cancer Therapy

In a study evaluating the efficacy of MP-A08 on various cancer cell lines, it was found that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a therapeutic agent for treating resistant forms of breast cancer.

Case Study 2: Inflammatory Disorders

A clinical trial assessed the anti-inflammatory effects of MP-A08 in patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers and improved patient-reported outcomes related to pain and mobility.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to active sites or allosteric sites, influencing the function of the target protein.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Thiazole Derivatives

Structural Modifications and Substituent Effects

The compound’s key structural features are compared below with similar thiazole carboxamides (Table 1):

Table 1. Structural Comparison of Thiazole Derivatives

*Calculated based on molecular formula C20H22N3O3S2.

Key Observations:

Physicochemical and Spectroscopic Properties

Table 2. Comparative Physicochemical Data

Spectral Insights:

Biological Activity

N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, with the CAS number 1172778-09-4, is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

The molecular formula of N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is , with a molecular weight of 401.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Recent studies indicate that thiazole derivatives exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 of 0.06 µM against dihydrofolate reductase (DHFR), showcasing potent inhibition in various cancer cell lines such as NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer) . The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole and phenyl rings can enhance cytotoxicity, making compounds like N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide promising candidates for further development .

Table 1: Summary of Antitumor Activities of Thiazole Derivatives

| Compound | Target | IC50 (µM) | Cell Lines |

|---|---|---|---|

| Compound A | DHFR | 0.06 | NCI-H522, MCF7 |

| Compound B | c-Met | 0.1 | Various |

| N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | TBD | TBD | TBD |

Enzyme Inhibition

Thiazoles are also recognized for their role as enzyme inhibitors. For example, derivatives have shown effectiveness against c-Met, a receptor tyrosine kinase implicated in cancer progression. In vitro studies revealed that these compounds could inhibit c-Met phosphorylation, leading to reduced cell proliferation and induction of apoptosis in cancer cells . This mechanism is essential for developing targeted therapies against tumors with aberrant c-Met signaling.

Case Studies

- Case Study on Antitumor Efficacy : A study evaluated the efficacy of a thiazole derivative similar to N-(4-methylbenzyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide in inhibiting tumor growth in xenograft models. Results indicated significant tumor reduction compared to controls, supporting the compound's potential as an anticancer agent .

- Mechanistic Insights : Another investigation into the binding interactions of thiazole compounds with c-Met revealed that these interactions primarily occur through hydrophobic contacts, which are crucial for their inhibitory effects on enzymatic activity . This finding underscores the importance of molecular docking studies in understanding how structural modifications can enhance biological activity.

Q & A

Q. Table 1: Representative Reaction Conditions

Basic: How is the purity and structural integrity of this compound confirmed?

Answer:

Standard analytical techniques are employed:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.78 ppm for thiazole protons in ).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., m/z 371.1 [M+H] in ).

- HPLC : Reverse-phase chromatography to assess purity (>98% in ).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content matching theoretical values (e.g., ).

Advanced: How can researchers address low yields in thiazole carboxamide synthesis?

Answer:

Low yields (e.g., 3–6% in ) may arise from steric hindrance or unstable intermediates. Mitigation strategies include:

- Optimizing reaction conditions : Elevated temperatures (e.g., reflux in ethanol/water mixtures) or inert atmospheres (N) to prevent oxidation .

- Alternative coupling agents : Replace EDCI/HOBt with DCC (dicyclohexylcarbodiimide) or BOP reagent for challenging amide formations .

- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl carbamate in ) to direct regioselectivity.

Advanced: What strategies are used in structure-activity relationship (SAR) studies for thiazole derivatives?

Answer:

SAR studies focus on modifying substituents to enhance bioactivity or selectivity:

- Core modifications : Varying the thiazole substituents (e.g., replacing methylsulfonyl with trifluoromethyl groups to improve metabolic stability, as in ).

- Side-chain optimization : Introducing electron-withdrawing groups (e.g., -SOCH) to modulate electronic effects on binding affinity .

- Biological assays : Test analogs against target enzymes (e.g., CYP3A4 inhibition in ) or cancer cell lines (e.g., ).

Q. Table 2: Example SAR Findings

| Modification | Observed Effect | Reference |

|---|---|---|

| 4-Methylbenzyl group | Enhanced lipophilicity and membrane permeability | |

| Methylsulfonyl substituent | Increased enzyme inhibition potency |

Basic: What solvents and catalysts are typically employed in its synthesis?

Answer:

- Solvents : Dichloromethane (CHCl), dimethylformamide (DMF), or tetrahydrofuran (THF) for coupling reactions .

- Catalysts : Sodium hydride (NaH) for deprotonation, copper iodide (CuI) for azide-alkyne cycloadditions (e.g., ).

- Bases : Triethylamine (EtN) or diisopropylethylamine (DIPEA) to neutralize acids during amidation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from assay variability or structural impurities. Solutions include:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols to ensure reproducibility .

- Structural validation : Reconfirm compound identity via X-ray crystallography (e.g., ) or 2D-NMR.

- Meta-analysis : Compare data across studies with shared analogs (e.g., 3,4,5-trimethoxybenzoyl derivatives in vs. ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.